4-(4-(Trifluoromethyl)phenyl)quinoline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[4-(trifluoromethyl)phenyl]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3N/c17-16(18,19)12-7-5-11(6-8-12)13-9-10-20-15-4-2-1-3-14(13)15/h1-10H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZETGEMRSGTXXGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 4 Trifluoromethyl Phenyl Quinoline and Analogues
Direct and Indirect Synthesis of 4-Arylquinolines with Trifluoromethyl Moieties
The construction of the 4-arylquinoline core bearing trifluoromethyl groups can be achieved through a variety of powerful synthetic methods. These approaches often rely on transition metal catalysis to facilitate the key bond-forming steps, leading to the desired heterocyclic framework.
Palladium-Catalyzed Cross-Coupling Reactions and Cascade Processes for Quinoline (B57606) Construction
Palladium catalysis is a cornerstone in the synthesis of complex aromatic systems, and its application in the formation of trifluoromethylated quinolines is well-documented. These methods often involve domino or cascade reactions that efficiently build the quinoline ring in a single operation.
One notable approach is the palladium-catalyzed tandem Sonogashira–alkyne carbocyclization of β-trifluoromethyl β-enaminoketones with arynes. This method provides a rapid and high-yielding route to 3,4-disubstituted 2-trifluoromethylquinolines under mild conditions. rsc.org Another strategy involves a palladium-catalyzed cascade reaction of o-aminocinnamonitriles with arylhydrazines, which proceeds through a sequential denitrogenative addition followed by an intramolecular cyclization to afford quinolines in moderate to good yields. nih.gov Mechanistic studies, including Density Functional Theory (DFT) calculations, have been employed to understand the regioselectivity of palladium-catalyzed C-H arylation of quinoline N-oxides, highlighting the factors that control the site of functionalization. acs.org Furthermore, palladium-catalyzed cascade reactions of 1,7-enynes with perfluoroalkyl iodides and hydroxylamine (B1172632) have been developed for the rapid construction of tricyclic quinolin-2(1H)-one scaffolds. rsc.org
A unique palladium-catalyzed cascade reaction involving Sonogashira coupling, Wacker-type oxypalladation, and cyclization has been developed to prepare spiro[indoline-3,3′-quinoline]-2′,4′-diones. Interestingly, this reaction can also lead to in situ trifluoromethylation with excellent stereoselectivity, influenced by the amount of water in the reaction system. acs.org Defluorinative multicomponent cascade reactions of trifluoromethylarenes with dienes and nucleophiles, enabled by photoexcited palladium catalysis, offer a modular approach to functionalized aromatic compounds. nih.gov
Table 1: Examples of Palladium-Catalyzed Synthesis of Trifluoromethylated Quinolines
| Precursors | Catalyst/Reagents | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| β-trifluoromethyl β-enaminoketones, Arynes | Pd catalyst | Mild conditions | 3,4-disubstituted 2-trifluoromethylquinolines | Moderate to excellent | rsc.org |
| o-aminocinnamonitriles, Arylhydrazines | PdCl2, L1, TfOH | 90 °C, 24 h, O2 | 2-Arylquinolines | Moderate to good | nih.gov |
| 1,7-enynes, Perfluoroalkyl iodides, Hydroxylamine | Pd catalyst | - | Tricyclic quinolin-2(1H)-ones | High | rsc.org |
| Indoline derivatives, Terminal alkynes | Pd catalyst | - | Spiro[indoline-3,3′-quinoline]-2′,4′-diones | - | acs.org |
| Trifluoromethylarenes, Dienes, Nucleophiles | Pd(PPh3)4, XantPhos, LiOH | RT - 40 °C, light | Defluorinative multicomponent products | up to 98% | nih.gov |
Copper-Catalyzed Annulation and Cyclization Strategies for 4-Trifluoromethyl Quinolines
Copper catalysis provides a cost-effective and efficient alternative for the synthesis of quinoline derivatives. An efficient copper-catalyzed annulation reaction of ketone oxime acetates with ortho-trifluoroacetyl anilines has been developed to produce a series of 4-trifluoromethyl quinolines in good to excellent yields under redox-neutral conditions. organic-chemistry.orgnih.gov This protocol demonstrates broad substrate scope and practical utility, as evidenced by its successful application in gram-scale synthesis. organic-chemistry.org The proposed mechanism for this transformation highlights the versatility of copper in mediating complex annulation cascades. organic-chemistry.org
Copper catalysts have also been employed in the oxidative C-H annulation of quinolines with dichloroethane, leading to the formation of benzoquinoliziniums. nih.gov This method utilizes an in situ activation strategy, where dichloroethane acts as both a solvent and a vinyl equivalent. nih.gov
Table 2: Copper-Catalyzed Synthesis of 4-Trifluoromethyl Quinolines
| Precursors | Catalyst/Reagents | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Ketone oxime acetates, ortho-Trifluoroacetyl anilines | CuI | DMF, 100 °C | 4-Trifluoromethyl quinolines | 58-99 | organic-chemistry.orgnih.gov |
| Quinolines, Dichloroethane | Cu catalyst | - | Benzoquinoliziniums | - | nih.gov |
Intramolecular Cyclization Approaches for Trifluoromethylated Quinoline Derivatives
Intramolecular cyclization is a powerful strategy for the synthesis of heterocyclic compounds, including quinolines. The synthesis of 2-trifluoromethylated quinolines can be achieved from CF3-alkenes through a sequence involving the formation of α-CF3-enamines, reaction with 2-nitrobenzaldehydes to give ortho-nitro-substituted enones, and subsequent reduction of the nitro group to promote intramolecular cyclization. rsc.org This method can afford the desired quinolines in up to 99% isolated yield. rsc.org
Photochemical cyclization of 4-aryl-N-benzoyloxy-2,3-diphenyl-1-azabuta-1,3-dienes provides a route to 2,3-diphenylquinoline (B3369077) derivatives in good yields. rsc.org Additionally, the electrophilic cyclization of N-(2-alkynyl)anilines using various electrophiles such as ICl, I2, Br2, PhSeBr, and p-O2NC6H4SCl offers a mild and efficient pathway to 3-substituted quinolines. nih.gov
Gold-Catalyzed Benzannulation and [4+2] Annulation Routes in Quinoline Synthesis
Gold catalysis has emerged as a powerful tool for the synthesis of complex organic molecules, particularly through the activation of alkynes. An efficient method for the synthesis of 4-trifluoromethyl-substituted quinolinecarboxylates involves the gold(I)-catalyzed reaction of 2'-amino-2,2,2-trifluoroacetophenones with substituted propiolates. vestnikugrasu.org This [4+2] annulation strategy allows for the preparation of quinoline-3-carboxylates in yields up to 95%. researchgate.net
Gold-catalyzed [4+2] annulation between terminal arylynes and nitrones has also been described for the synthesis of quinoline derivatives. researchgate.netnih.gov Mechanistic analysis suggests the involvement of alkynylgold intermediates rather than gold-carbene species. researchgate.netnih.gov Gold-catalyzed benzannulation of 2-alkenylindoles with alkynes provides a regioselective approach to carbazoles. rsc.org Furthermore, gold-catalyzed oxidative cycloalkenations of alkynes with quinoline N-oxides have been reported. rsc.org
Precursor Synthesis and Derivatization Approaches for Trifluoromethylated Quinoline Scaffolds
The synthesis of the target quinoline often relies on the availability of appropriately functionalized precursors. For instance, the synthesis of quinoline-derived trifluoromethyl alcohols has been achieved through an sp3-C-H functionalization strategy of methyl quinolines with trifluoromethyl ketones. nih.gov Quinolin-4-ones have been demonstrated to be convenient common precursors for the metal-free total synthesis of various quinoline alkaloids and their analogues. mdpi.com The synthesis of dihydroquinoline embelin (B1684587) derivatives, which can be subsequently oxidized to the corresponding quinoline derivatives, provides another versatile approach. nih.gov The development of direct C-3 difluoromethylation of the quinoline ring represents a significant advancement in the functionalization of these scaffolds. vjst.vn
Mechanistic Investigations of Quinoline Ring Formation and Functionalization
Understanding the reaction mechanisms is crucial for the optimization of existing synthetic methods and the development of new ones. For palladium-catalyzed reactions, mechanistic studies have elucidated the role of different intermediates and the factors controlling regioselectivity. For instance, in the denitrogenative cascade reaction of o-aminocinnamonitriles, preliminary experiments suggest a process involving sequential denitrogenative addition followed by intramolecular cyclization. nih.gov DFT studies on the palladium-catalyzed C-H arylation of quinoline N-oxides have provided insights into the electronic, steric, and solvation effects that govern the site selectivity. acs.org These computational studies accurately predict the observed C8 regioselectivity. acs.org
In copper-catalyzed annulations, a plausible mechanism has been proposed for the reaction of ketone oxime acetates with ortho-trifluoroacetyl anilines, highlighting the key steps in the catalytic cycle. organic-chemistry.org
For gold-catalyzed reactions, mechanistic analysis of the [4+2] annulation between terminal arylynes and nitrones supports the participation of nucleophilic alkynylgold intermediates that react via Povarov-type reactions. researchgate.netnih.gov DFT studies have also been employed to investigate the mechanism of gold-catalyzed cyclization of 2-alkynyl-N-propargylanilines, providing a deeper understanding of the reaction pathway and rationalizing kinetic experimental observations. nih.gov
The mechanism of the classical Skraup-Doebner-Von Miller quinoline synthesis has been studied using 13C-labeled ketones in cross-over experiments, suggesting a fragmentation-recombination pathway. researchgate.net More broadly, DFT calculations have been used to study the structural and electronic properties of various quinoline derivatives, providing insights into their reactivity. rsc.orgnih.gov
Proposed Reaction Mechanisms and Intermediate Species in Catalytic Processes
The synthesis of 4-(4-(trifluoromethyl)phenyl)quinoline via the Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving several key steps and intermediate species. The generally accepted mechanism, which can be applied to this specific synthesis, is initiated by the formation of an active Pd(0) species.
The catalytic cycle can be broken down into three fundamental steps:
Transmetalation: The next phase involves transmetalation, where the aryl group from the organoboron reagent, in this case, (4-(trifluoromethyl)phenyl)boronic acid, is transferred to the palladium center. Prior to this transfer, the boronic acid must be activated by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic borate (B1201080) species. organic-chemistry.org This borate then reacts with the Pd(II) intermediate, displacing the halide and forming a new diorganopalladium(II) complex. This intermediate now bears both the quinoline and the 4-(trifluoromethyl)phenyl groups.
Reductive Elimination: The final step of the catalytic cycle is reductive elimination. In this concerted step, the two organic ligands (the quinoline and the 4-(trifluoromethyl)phenyl groups) are expelled from the palladium coordination sphere as the final product, this compound. This process forms the desired C-C bond and regenerates the catalytically active Pd(0) species, which can then enter another catalytic cycle.
Throughout this process, various intermediate species are proposed, primarily involving palladium in different oxidation states and coordination environments. The key intermediates are the initial Pd(0) catalyst, the Pd(II) organopalladium halide formed after oxidative addition, and the diorganopalladium(II) complex formed after transmetalation.
A schematic representation of the proposed catalytic cycle for the synthesis of this compound is presented below:
Figure 1: Proposed Catalytic Cycle for the Suzuki-Miyaura Synthesis of this compound
Where Ln represents the ligands attached to the palladium catalyst, X is the halide, and Ar is the 4-(trifluoromethyl)phenyl group.
Analysis of Catalytic Roles in Achieving Regioselectivity and Optimizing Reaction Efficiency
Achieving Regioselectivity:
In substrates such as dihaloquinolines, the catalyst's ability to selectively activate one halogen over another is crucial for achieving high regioselectivity. For instance, in the synthesis of 2-alkynyl-4-arylquinolines from 2,4-dichloroquinoline, the initial reaction is a regioselective alkynylation at the C-2 position. This selectivity is attributed to the higher susceptibility of the chloro group at the azomethine carbon (C-2) to oxidative addition with Pd(0) compared to the chloro group at C-4, a phenomenon enhanced by the coordination of the quinoline nitrogen to the palladium center. nih.gov Subsequently, a Suzuki coupling is performed at the C-4 position. nih.gov The choice of catalyst and reaction conditions can thus direct the reaction to the desired position. The higher reactivity of iodo and bromo groups over chloro groups in the oxidative addition step is a key factor in achieving regioselectivity when multiple different halogens are present on the quinoline ring. nih.gov
Optimizing Reaction Efficiency:
The efficiency of the catalytic process is heavily influenced by the choice of the palladium precursor, the ligands, the base, and the solvent.
Palladium Precursors: Various palladium sources can be used, including Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and Pd(OAc)₂. The active Pd(0) species is often generated in situ from these Pd(II) precursors.
Base: The base plays a crucial role in the transmetalation step by activating the boronic acid. The strength and nature of the base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can affect the reaction rate and yield. Optimization studies often involve screening different bases to find the most effective one for a particular substrate combination. organic-chemistry.org
Solvent: The choice of solvent is also important. A mixture of an organic solvent (like dioxane or toluene) and water is often used in Suzuki-Miyaura reactions to facilitate the dissolution of both the organic and inorganic reagents.
The optimization of these parameters is essential for developing an efficient and high-yielding synthesis of this compound and its analogues. A summary of typical catalysts and conditions used in Suzuki-Miyaura couplings for the synthesis of aryl-substituted nitrogen heterocycles is presented in the table below.
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| PdCl₂(PPh₃)₂ / PCy₃ | K₂CO₃ | Dioxane/Water | 80-100 | Good to Excellent |
| Pd(PPh₃)₄ | K₂CO₃ | DMF | 80-90 | Moderate |
| Pd(OAc)₂ / P(t-Bu)₃ | K₃PO₄ | Toluene | Room Temp - 100 | Good to Excellent |
| Pd/C | Cs₂CO₃ | Dioxane/Water | 80 | Good to Excellent |
Table 1: Representative Catalytic Systems for Suzuki-Miyaura Synthesis of Aryl-Heterocycles
Advanced Spectroscopic Analysis and Quantum Chemical Characterization of Trifluoromethylated Quinoline Systems
Computational Chemistry Frameworks and Methodologies for Molecular Understanding
Computational chemistry serves as a powerful tool for understanding the multifaceted nature of 4-(4-(Trifluoromethyl)phenyl)quinoline at an atomic level. By employing a range of sophisticated theoretical models, scientists can predict and analyze its properties with a high degree of accuracy.
Density Functional Theory (DFT) Applications for Optimized Molecular Geometry and Electronic Properties
Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often utilizing functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to determine its most stable three-dimensional arrangement, known as the optimized molecular geometry. These calculations provide precise data on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's spatial configuration.
Interactive Table: Representative DFT-Calculated Geometrical Parameters
Below is a table of typical geometrical parameters that would be determined for this compound using DFT calculations.
| Parameter | Value (Exemplary) |
| Bond Lengths (Å) | |
| C-C (quinoline ring) | 1.37 - 1.42 |
| C-N (quinoline ring) | 1.33 - 1.38 |
| C-C (phenyl ring) | ~1.39 |
| C-C (inter-ring) | ~1.49 |
| C-F (trifluoromethyl) | ~1.34 |
| Bond Angles (°) ** | |
| C-N-C (in quinoline) | ~117 |
| C-C-C (in quinoline) | 118 - 122 |
| C-C-C (in phenyl) | ~120 |
| Dihedral Angle (°) ** | |
| Quinoline-Phenyl | 45 - 60 |
Note: The values in this table are representative examples based on calculations for structurally similar molecules and serve to illustrate the type of data generated.
Time-Dependent Density Functional Theory (TDDFT) for Excited State Properties and Electronic Transitions
To understand how this compound interacts with light, researchers turn to Time-Dependent Density Functional Theory (TD-DFT). This method is an extension of DFT used to calculate the properties of molecules in their electronically excited states. TD-DFT can predict the molecule's absorption spectrum, revealing the wavelengths of light it absorbs most strongly.
These calculations provide data on excitation energies, which correspond to the energy required to promote an electron from a lower-energy occupied orbital to a higher-energy unoccupied orbital. Another key parameter is the oscillator strength, which indicates the probability of a particular electronic transition occurring. This information is vital for applications in areas such as organic light-emitting diodes (OLEDs) and fluorescent probes.
Molecular Dynamics (MD) Simulations for Conformational Landscape and Dynamic Behavior
While DFT and TD-DFT provide a static picture of the molecule, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. For this compound, MD simulations can reveal its conformational landscape—the different shapes it can adopt—and the flexibility of its structure in various environments, such as in a solvent. These simulations are crucial for understanding how the molecule might interact with biological targets or other molecules in a real-world setting.
Theoretical Elucidation of Electronic Structure and Chemical Reactivity Descriptors
Beyond geometry and dynamics, computational methods provide deep insights into the electronic structure and reactivity of this compound.
Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Spatial Distribution
Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates the molecule is more prone to chemical reactions. DFT calculations provide precise energy values for these orbitals and map their spatial distribution across the molecule, showing which parts of the molecule are electron-rich (HOMO) and electron-poor (LUMO).
Interactive Table: FMO Analysis Data
This table presents typical data obtained from an FMO analysis of a trifluoromethylated quinoline (B57606) system.
| Parameter | Energy (eV) | Description |
| EHOMO | -6.0 to -6.5 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.5 to -2.0 | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 4.0 to 4.5 | ELUMO - EHOMO; indicates chemical stability |
Note: These values are illustrative, based on data for related compounds.
Molecular Electrostatic Potential (MEP) Mapping and Quantitative Charge Distribution Analysis
The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. It illustrates the electrostatic potential on the surface of the molecule, using a color scale to indicate different charge regions. Typically, red areas signify regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas represent regions of positive potential (electron-poor), which are prone to nucleophilic attack. Green and yellow areas denote regions of neutral or intermediate potential.
Non-Covalent Interactions and Crystal Packing Analysis via Hirshfeld Surface Methodology
The supramolecular architecture and the intricate network of non-covalent interactions in trifluoromethylated quinoline systems are crucial for understanding their solid-state properties. Hirshfeld surface analysis, a powerful tool based on the molecule's electron distribution, is employed to visualize and quantify these interactions within the crystal lattice.
For a closely related analogue, (E)-2-methyl-4-[4-(trifluoromethyl)styryl]quinoline, crystallographic data reveals its molecular conformation and packing. In the crystal structure of this compound, molecules are linked into cyclic centrosymmetric dimers by C—H···N hydrogen bonds. iucr.org These dimers are further connected into chains through π-π stacking interactions. iucr.org
The Hirshfeld surface, mapped with properties such as dnorm, shape index, and curvedness, provides a detailed picture of intermolecular contacts. The dnorm surface visualizes contacts shorter than, equal to, and longer than the van der Waals radii, highlighting the most significant interactions. For similar quinoline derivatives, Hirshfeld surface analysis has shown that H···H, C···H/H···C, and F···H/H···F contacts are among the most important contributors to the crystal packing. iucr.org The two-dimensional fingerprint plots derived from the Hirshfeld surface quantify the percentage contribution of each type of intermolecular contact, offering a statistical overview of the packing forces.
For instance, in a related trifluoromethylated quinoline derivative, the analysis might reveal the following distribution of intermolecular contacts:
| Intermolecular Contact | Contribution (%) |
| H···H | 45.0 |
| C···H/H···C | 25.5 |
| F···H/H···F | 15.2 |
| N···H/H···N | 5.8 |
| C···C | 4.5 |
| Other | 4.0 |
Note: This data is representative and based on analyses of similar structures. Specific values for this compound would require its specific crystallographic data.
The red spots on the dnorm surface indicate the locations of strong hydrogen bonding interactions, which in the case of (E)-2-methyl-4-[4-(trifluoromethyl)styryl]quinoline, correspond to the C—H···N bonds forming the dimers. iucr.org The analysis of π-π stacking interactions is also facilitated by the shape index and curvedness maps, which reveal the complementary shapes of adjacent aromatic rings.
Correlation of Theoretical Calculations with Experimental Spectroscopic Data (FT-IR, FT-Raman, NMR)
A cornerstone of modern chemical characterization is the synergy between experimental spectroscopic measurements and theoretical quantum chemical calculations. Density Functional Theory (DFT) has proven to be a robust method for predicting the spectroscopic properties of organic molecules, allowing for a detailed assignment of vibrational and magnetic resonance spectra.
For trifluoromethylated quinolines, DFT calculations, typically using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide optimized molecular geometries and predict vibrational frequencies (FT-IR and FT-Raman) and NMR chemical shifts (¹H and ¹³C).
The calculated vibrational frequencies are often scaled by an empirical factor to account for anharmonicity and the limitations of the theoretical model, leading to a better agreement with experimental data. The potential energy distribution (PED) analysis is then used to assign the calculated vibrational modes to specific molecular motions, such as stretching, bending, and torsional vibrations of the quinoline and trifluoromethylphenyl rings.
A comparison of experimental and theoretical vibrational data for a representative trifluoromethylated quinoline is presented below:
| Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated (Scaled) Wavenumber (cm⁻¹) | Vibrational Assignment (PED) |
| 3060 | 3058 | 3065 | C-H stretching (aromatic) |
| 1615 | 1618 | 1620 | C=N stretching (quinoline) |
| 1590 | 1592 | 1595 | C=C stretching (aromatic) |
| 1325 | 1328 | 1330 | C-F stretching (CF₃ group) |
| 1160 | 1165 | 1162 | C-H in-plane bending |
| 840 | 845 | 842 | C-H out-of-plane bending |
Note: This data is illustrative. The specific spectral data for this compound would need to be experimentally determined and computationally modeled.
Similarly, ¹H and ¹³C NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method within the DFT framework. The calculated chemical shifts are then correlated with the experimental spectra, aiding in the unambiguous assignment of signals to specific protons and carbon atoms in the molecule. For (E)-2-methyl-4-[4-(trifluoromethyl)styryl]quinoline, the ¹H and ¹³C NMR spectra have been reported, providing a basis for such a correlative study. iucr.org
The excellent correlation often observed between the theoretical and experimental spectroscopic data provides strong evidence for the optimized molecular structure and enhances the confidence in the vibrational and NMR signal assignments. This combined approach is indispensable for a thorough understanding of the structure-property relationships in complex organic molecules like this compound.
Impact of the 4-(Trifluoromethyl)phenyl Moiety on Diverse Biological Activity Profiles
The presence of the 4-(trifluoromethyl)phenyl group at the 4-position of the quinoline ring is a critical determinant of the biological activity of these analogues. This moiety, characterized by its high lipophilicity and strong electron-withdrawing nature, significantly influences the pharmacokinetic and pharmacodynamic properties of the compounds. The trifluoromethyl (CF3) group is known to enhance metabolic stability and membrane permeability, which are desirable characteristics for drug candidates.
Research has demonstrated that quinoline derivatives bearing the 4-(trifluoromethyl)phenyl moiety exhibit a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. For instance, a novel tetrahydroquinoline derivative with a 4-trifluoromethyl substituted aryl ring demonstrated significant anti-glioblastoma potential, exhibiting greater cytotoxicity than the standard chemotherapeutic agent temozolomide. tuni.fi This highlights the contribution of the trifluoromethyl group to the compound's potent anticancer effects.
In the context of antimicrobial activity, a study on iodo-quinoline derivatives revealed that 6-iodo-2-(4-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid displayed notable antifungal activity against C. parapsilosis. While its antibacterial activity against Gram-negative bacteria was limited, this finding underscores the diverse potential of this scaffold.
Furthermore, the 4-(trifluoromethyl)phenyl group plays a crucial role in the activity of kinase inhibitors. In a series of 4-anilino-3-cyano-6-methoxy-7-(3-morpholino-4-yl-propoxy)quinolines, the presence of a trifluoromethylphenyl group on the 4-anilino moiety was found to be a key feature for potent inhibitory activity against MEK enzyme. nih.gov
Table 1: Biological Activities of Selected this compound Analogues and Related Compounds
| Compound/Analogue Type | Biological Activity | Key Findings |
|---|---|---|
| 4-Trifluoromethyl substituted tetrahydroquinoline derivative | Anticancer (Glioblastoma) | Exhibited higher cytotoxicity than temozolomide. tuni.fi |
| 6-iodo-2-(4-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid | Antimicrobial | Showed antifungal activity against C. parapsilosis. |
| 4-Anilino-quinoline with trifluoromethylphenyl group | Kinase Inhibition (MEK) | The trifluoromethylphenyl moiety was important for potent MEK inhibition. nih.gov |
Systematic Evaluation of Substituent Effects on the Quinoline Core for Modulated Biological Activity
The biological activity of 4-arylquinoline analogues is not solely dictated by the 4-aryl moiety but is also significantly modulated by substituents on the quinoline core itself. Systematic variations of these substituents have provided valuable insights into the structure-activity relationships of this class of compounds.
For instance, in the development of EGFR kinase inhibitors based on the 4-anilino-quinazoline scaffold (a closely related bioisostere of quinoline), it has been shown that substitutions at the 6- and 7-positions of the quinazoline (B50416) ring with electron-donating groups like methoxy (B1213986) (OCH3) can enhance inhibitory activity. nih.gov Conversely, the introduction of bulky groups can sometimes lead to a decrease in activity, suggesting steric constraints within the target's binding site.
In a series of 4-substituted 8-aryl-2-methylquinolines designed as CRF1 receptor antagonists, the nature of the substituent at the 4-position of the quinoline ring was found to be critical for high-affinity binding. nih.gov This demonstrates that even distal modifications to the quinoline core can have a profound impact on biological activity.
Furthermore, studies on fluorinated quinoline analogs have shown that the position and nature of fluorine substitution on the quinoline ring can influence antifungal activity. nih.gov While not directly involving a 4-(4-(trifluoromethyl)phenyl) group, these findings highlight the general principle that modifications to the quinoline core are a viable strategy for fine-tuning the biological profile of these compounds.
Table 2: Influence of Quinoline Core Substituents on Biological Activity of 4-Arylquinoline Analogues
| Position of Substitution | Type of Substituent | Effect on Biological Activity | Example Class |
|---|---|---|---|
| 6 and 7 | Electron-donating groups (e.g., OCH3) | Increased kinase inhibitory activity | 4-Anilino-quinazolines nih.gov |
| 4 | Varied (e.g., amino groups) | Critical for high-affinity receptor binding | 8-Aryl-2-methylquinolines nih.gov |
Investigation of Molecular Interactions with Biological Targets and Proposed Mechanisms of Action
The biological effects of this compound analogues are underpinned by their molecular interactions with specific biological targets. These interactions can lead to various cellular outcomes, including enzyme inhibition, induction of apoptosis, and DNA binding.
Enzyme Inhibition: A significant body of research points to the ability of 4-arylquinolines to act as potent inhibitors of various kinases. For example, derivatives of 2-anilinoquinoline bearing a trifluoromethyl group have been identified as potential anti-cancer agents targeting SGK1. nih.gov Molecular docking studies have suggested that these compounds can fit into the ATP-binding pocket of the kinase, with the quinoline core forming key hydrogen bonds and the trifluoromethylphenyl group occupying a hydrophobic region. nih.gov
Induction of Apoptosis: Several quinoline derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells. A novel tetrahydroquinoline derivative containing a 4-trifluoromethyl substituted aryl ring was found to trigger apoptosis in glioblastoma cells through the activation of caspase-3/7. tuni.fi Another quinoline derivative, PQ1, which features a trifluoromethylphenyloxy group, induces apoptosis in breast cancer cells by activating both caspase-8 and caspase-9. nih.govresearchgate.net This suggests that these compounds can initiate both the extrinsic and intrinsic apoptotic pathways. DFIQ, another novel quinoline derivative, has also been shown to induce apoptosis in non-small-cell lung cancer cells. nih.gov
DNA Binding: The planar aromatic structure of the quinoline ring system makes it a candidate for intercalation into DNA. Studies on hybridized 4-trifluoromethyl-(1,2,3-triazol-1-yl)quinoline systems have explored their interactions with DNA. nih.gov While some quinoline-based compounds have been shown to intercalate into DNA and inhibit DNA methyltransferases, the precise nature of DNA interaction for this compound itself requires further specific investigation. nih.gov Some quinoline anticancer agents are known to interfere with DNA structure or proteins involved in regulating the double helix. nih.gov
Design Principles for Developing Ligands and Bioactive Scaffolds Based on the 4-Arylquinoline Framework
The 4-arylquinoline framework serves as a privileged scaffold in medicinal chemistry, providing a versatile platform for the design of novel bioactive ligands. nih.gov Several key principles guide the development of new therapeutic agents based on this structure.
Scaffold Hopping and Bioisosteric Replacement: The quinoline core can be considered a bioisostere of other bicyclic aromatic systems, such as quinazoline. This allows for "scaffold hopping," where insights from one scaffold can be applied to the design of another. For instance, the extensive research on quinazoline-based kinase inhibitors has informed the development of quinoline-based counterparts. nih.gov
Structure-Based Drug Design: With the increasing availability of crystal structures of biological targets, structure-based design has become a powerful tool. Molecular docking studies can predict the binding modes of 4-arylquinoline analogues within the active site of an enzyme or receptor, allowing for the rational design of modifications to improve potency and selectivity. nih.gov This approach is particularly valuable for designing kinase inhibitors, where subtle changes to the ligand can significantly alter its binding affinity.
Modulation of Physicochemical Properties: The 4-(4-(trifluoromethyl)phenyl) moiety itself is a prime example of how physicochemical properties can be modulated to enhance drug-like characteristics. The introduction of fluorine-containing groups is a common strategy to improve metabolic stability, lipophilicity, and binding affinity. nih.gov Further modifications to the quinoline core can be made to fine-tune properties such as solubility and pKa, which are critical for oral bioavailability.
Multi-Target Drug Design: The inherent versatility of the 4-arylquinoline scaffold makes it suitable for the development of multi-target agents. By incorporating different pharmacophoric features, it is possible to design single molecules that can interact with multiple biological targets, which can be advantageous in treating complex diseases like cancer. mdpi.com
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 6-iodo-2-(4-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid |
| 4-chloro-3-(trifluoromethyl)aniline |
| 4-anilino-3-cyano-6-methoxy-7-(3-morpholino-4-yl-propoxy)quinoline |
| 2-anilinoquinoline |
| PQ1 (6-methoxy-8-[(3-aminopropyl)amino]-4-methyl-5-(3-trifluoromethylphenyloxy)quinoline) |
| DFIQ (9-[3(dimethylamino)propoxy]-6-{4-[3-(dimethylamino)propoxy]phenyl}-2-fluoro-11H-indeno[1,2-c]quinolin-11-one) |
Conclusion
Photophysical Properties and Their Mechanistic Origins in Trifluoromethylated Quinoline Compounds
Absorption and Emission Spectroscopy: Characterization of Optical Properties
Based on studies of analogous compounds, 4-(4-(Trifluoromethyl)phenyl)quinoline is predicted to exhibit absorption bands in the ultraviolet (UV) region, likely corresponding to π-π* electronic transitions within the quinoline (B57606) and phenyl aromatic systems. The precise wavelength of maximum absorption (λ_abs_) would be influenced by the solvent polarity. In nonpolar solvents, one might expect to observe fine vibrational structure in the absorption spectrum, which tends to broaden in more polar solvents due to increased solute-solvent interactions.
The emission spectrum is anticipated to be characterized by a fluorescence band in the near-UV or visible region. The position of the emission maximum (λ_em_) would also be highly sensitive to the solvent environment, a phenomenon known as solvatochromism. For many quinoline derivatives, a red-shift (bathochromic shift) in the emission spectrum is observed with increasing solvent polarity, often indicative of a more polar excited state compared to the ground state.
Table 1: Predicted Solvent Effects on the Absorption and Emission Maxima of this compound
| Solvent | Predicted λ_abs (nm) | Predicted λ_em_ (nm) | Predicted Stokes Shift (nm) |
| Hexane (Nonpolar) | ~320-340 | ~380-410 | ~60-70 |
| Dichloromethane (Polar Aprotic) | ~325-345 | ~400-440 | ~75-95 |
| Acetonitrile (Polar Aprotic) | ~330-350 | ~420-460 | ~90-110 |
| Methanol (Polar Protic) | ~330-350 | ~430-480 | ~100-130 |
Note: The values in this table are predictive and based on trends observed for structurally similar trifluoromethylated quinolines. Actual experimental values may differ.
Quantum Yields and Excited State Lifetimes: Quantitative Assessment of Luminescence Efficiency
The fluorescence quantum yield (Φ_f_) is a critical parameter that quantifies the efficiency of the emission process. For this compound, the quantum yield is expected to be solvent-dependent. In many push-pull quinoline systems, where an electron-donating part is connected to an electron-accepting part, the quantum yield often decreases in highly polar solvents. This is typically attributed to the stabilization of a non-emissive or weakly emissive intramolecular charge transfer (ICT) state.
The excited-state lifetime (τ), which is the average time the molecule spends in the excited state before returning to the ground state, is inversely related to the rates of both radiative (fluorescence) and non-radiative decay processes. Time-resolved fluorescence spectroscopy would be the technique of choice to measure this parameter. For related compounds, lifetimes are typically in the nanosecond range.
Table 2: Predicted Photophysical Parameters of this compound in Different Solvents
| Solvent | Predicted Quantum Yield (Φ_f) | Predicted Excited State Lifetime (τ) (ns) |
| Hexane | 0.4 - 0.7 | 2 - 5 |
| Dichloromethane | 0.2 - 0.5 | 1 - 4 |
| Acetonitrile | 0.1 - 0.3 | 0.5 - 3 |
| Methanol | 0.05 - 0.2 | 0.2 - 2 |
Note: These values are hypothetical and illustrate expected trends for this class of compounds.
Photoinduced Charge Transfer (ICT) Phenomena and Molecular Design for Tunable Photophysical Characteristics
The molecular architecture of this compound, featuring a potentially electron-donating quinoline ring and an electron-withdrawing trifluoromethylphenyl group, is conducive to the formation of an intramolecular charge transfer (ICT) state upon photoexcitation. In the ground state, the electron density is relatively delocalized. Upon absorption of a photon, an electron can be promoted from the highest occupied molecular orbital (HOMO), likely localized on the quinoline moiety, to the lowest unoccupied molecular orbital (LUMO), which is expected to have significant contribution from the trifluoromethylphenyl part.
This charge separation in the excited state leads to a large dipole moment, making the excited state highly sensitive to the polarity of its environment. The stabilization of this ICT state in polar solvents is the underlying reason for the predicted large Stokes shifts and the potential decrease in fluorescence quantum yield. The design of related molecules often focuses on modifying the donor and acceptor strengths to tune the energy of the ICT state and thereby control the emission color and efficiency.
Theoretical Modeling of Photophysical Behavior (e.g., Electronic Transitions, Solvent Effects)
To gain a deeper understanding of the photophysical properties of this compound, theoretical calculations using methods such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) would be invaluable. These computational approaches can provide insights into:
Optimized Ground and Excited State Geometries: Predicting how the molecular structure changes upon excitation.
Frontier Molecular Orbitals (HOMO and LUMO): Visualizing the electron distribution in the ground state and predicting the nature of the electronic transitions. For this molecule, the HOMO is expected to be located primarily on the quinoline core, while the LUMO would likely be centered on the trifluoromethylphenyl group, confirming the potential for a π-π* ICT transition.
Simulated Absorption and Emission Spectra: Calculating the energies of electronic transitions and comparing them with experimental data.
Solvent Effects: Using implicit or explicit solvent models to predict how the photophysical properties would change in different media. The Polarizable Continuum Model (PCM) is a common approach for simulating solvent effects and would be instrumental in rationalizing the observed solvatochromism.
Future Research Horizons for this compound
The quinoline scaffold, particularly when functionalized with a trifluoromethylphenyl group at the 4-position, represents a privileged structure in medicinal chemistry and materials science. The unique electronic properties conferred by the trifluoromethyl group—such as enhanced metabolic stability, lipophilicity, and binding affinity—make this compound and its derivatives compelling candidates for ongoing research. researchgate.netbeilstein-journals.orgnih.gov Future investigations are poised to unlock the full potential of this molecular framework, focusing on innovative synthetic strategies, accelerated discovery pipelines, deeper mechanistic insights, and the creation of novel functional materials.
Q & A
Q. Table 1: Example SAR Data
| Derivative | Substituent | IC₅₀ (nM) | logP |
|---|---|---|---|
| 4-CF₃ | None | 12.3 | 3.1 |
| 4-CF₃-2-Me | 2-methyl | 8.7 | 3.4 |
| 4-CF₃-6-F | 6-fluoro | 15.9 | 2.9 |
Basic: What are the optimal storage and handling conditions for this compound?
Answer:
- Storage: Store at –20°C in amber vials under inert gas (Ar/N₂) to prevent hydrolysis of the CF₃ group .
- Handling: Use gloveboxes for air-sensitive reactions. Avoid protic solvents (e.g., MeOH) to minimize decomposition.
- Safety: PPE (nitrile gloves, goggles) is mandatory; LC-MS monitoring detects degradation products (e.g., quinoline-4-ol) .
Advanced: How can computational modeling be integrated with experimental data to predict biological activity?
Answer:
Workflow Integration:
Density Functional Theory (DFT): Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions .
Molecular Dynamics (MD): Simulate ligand-receptor interactions (e.g., with GROMACS) to assess stability of binding poses .
QSAR Models: Train regression models using experimental IC₅₀ and descriptors (e.g., polar surface area, H-bond donors) .
Validation:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
